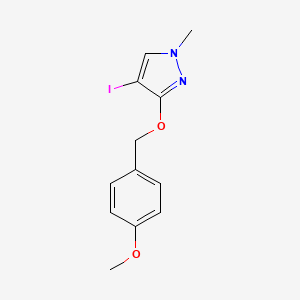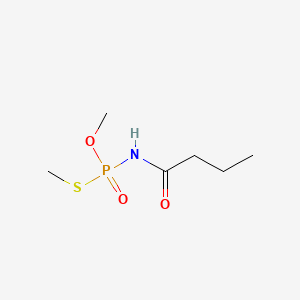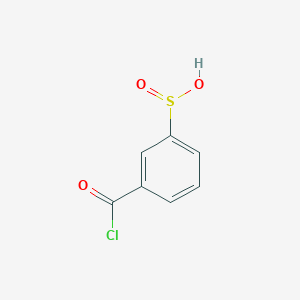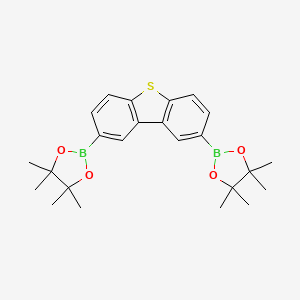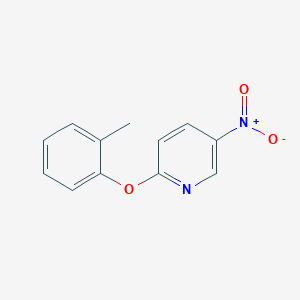
2-(2,2-Diethoxyethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diethoxyethoxy)ethanol is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which combines the properties of alcohols and ethers, making it a versatile solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diethoxyethoxy)ethanol typically involves the reaction of ethylene glycol with bromoacetaldehyde diethyl acetal. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using silica gel column chromatography to obtain a high yield of the desired compound .
Industrial Production Methods
Industrial production of 2-(2,2-diethoxyethoxy)ethanol follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale purification techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-diethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Applications De Recherche Scientifique
2-(2,2-diethoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent for various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical products and as a solubilizer for active ingredients.
Mécanisme D'action
The mechanism of action of 2-(2,2-diethoxyethoxy)ethanol involves its ability to dissolve both hydrophilic and lipophilic substances. This dual solubility is due to the presence of both ether and hydroxyl functional groups in its structure. The compound interacts with various molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and stabilization of different compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-ethoxyethoxy)ethanol: Similar in structure but with an ethoxy group instead of a diethoxy group.
2-(2-methoxyethoxy)ethanol: Contains a methoxy group, making it slightly less hydrophilic.
Diethylene glycol monoethyl ether: Another glycol ether with similar solvent properties.
Uniqueness
2-(2,2-diethoxyethoxy)ethanol is unique due to its higher molecular weight and the presence of two ethoxy groups, which enhance its solubility and stability compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and low volatility .
Propriétés
Numéro CAS |
62005-55-4 |
|---|---|
Formule moléculaire |
C8H18O4 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(2,2-diethoxyethoxy)ethanol |
InChI |
InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
UUBOQGZIYKWPRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COCCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


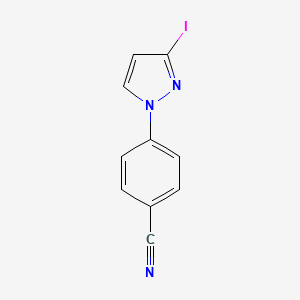
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
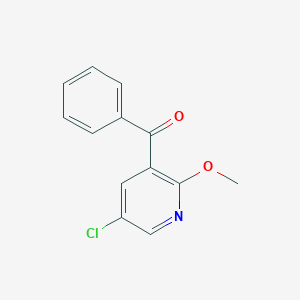
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
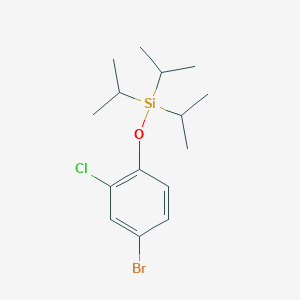
![5-Methoxy-3-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13977845.png)
